Synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne from Trimethylsilylpropargyl Alcohol: An In-depth Technical Guide
Synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne from Trimethylsilylpropargyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne, a valuable propargylating agent in organic synthesis, from its precursor, trimethylsilylpropargyl alcohol.[1][2] This document details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow to facilitate understanding and replication in a laboratory setting. The described methodologies are critical for professionals engaged in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Introduction
3-Bromo-1-(trimethylsilyl)-1-propyne is a key reagent used in the preparation of various organic compounds, such as tetrahydroisoquinoline-3-carboxylic acid derivatives, terminal conjugated enynes, and allenic alcohols.[1][3][4] Its utility as a propargylating agent makes it a valuable building block in medicinal chemistry and materials science.[1][2] The synthesis from trimethylsilylpropargyl alcohol is a common and efficient method for its preparation. This guide will focus on two primary synthetic routes: one employing triphenylphosphine (B44618) and bromine, and an alternative using phosphorus tribromide.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound, 3-Bromo-1-(trimethylsilyl)-1-propyne, is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 38002-45-8 |
| Molecular Formula | C6H11BrSi |
| Molecular Weight | 191.14 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 44-45 °C / 2 mmHg |
| Density | 1.17 g/mL at 25 °C |
| Refractive Index | n20/D 1.483 |
| Storage Temperature | 2-8°C |
Data sourced from multiple references.[2][3][5][6]
Experimental Protocols
Two prevalent methods for the synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne from trimethylsilylpropargyl alcohol are detailed below.
Method 1: Using Triphenylphosphine and Bromine
This method, often referred to as an Appel-type reaction, provides a reliable route to the desired product.
Reaction Scheme:
Experimental Procedure:
To a solution of anhydrous dichloromethane (B109758) (46.0 mL) containing triphenylphosphine (9.735 g, 37.11 mmol) under a nitrogen atmosphere, bromine (5.438 g, 34.03 mmol) is slowly added at 0 °C.[1][5] After stirring for 30 minutes, during which the solution's color changes from orange to white, trimethylsilylpropynol (3.960 g, 30.93 mmol) is slowly added.[1][5] The reaction mixture is stirred for an additional hour.[1][5]
Work-up and Purification:
Following the reaction, the mixture is washed sequentially with water (3 x 30 mL) and 10% aqueous hydrochloric acid (2 x 20 mL).[1][5] The aqueous layers are combined and extracted with ethyl acetate (B1210297) (3 x 20 mL).[1][5] The combined organic layers are then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.[1][5] The resulting residue is purified by column chromatography using hexane (B92381) as the eluent to yield 3-bromo-1-trimethylsilyl-1-propyne.[1][5]
Quantitative Data:
| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| Trimethylsilylpropynol | 128.24 | 3.960 | 30.93 | - |
| Triphenylphosphine | 262.29 | 9.735 | 37.11 | - |
| Bromine | 159.81 | 5.438 | 34.03 | - |
| 3-Bromo-1-(trimethylsilyl)-1-propyne | 191.14 | 4.125 | 21.6 | 70 |
This data is based on a reported experimental procedure.[1][5]
Method 2: Using Phosphorus Tribromide
An alternative and widely used method for converting alcohols to bromides involves phosphorus tribromide. While a specific procedure for trimethylsilylpropargyl alcohol was not detailed in the provided search results, a general procedure for propargyl alcohols is presented. This method is known to proceed via an SN2 mechanism, resulting in the inversion of stereochemistry if a chiral center is present.[7]
General Reaction Scheme:
General Experimental Considerations:
The reaction is typically carried out by adding phosphorus tribromide to the alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HBr byproduct.[8][9][10] The reaction is usually performed at a low temperature (e.g., 0 °C) to control the exothermic reaction.[8][11] Following the addition, the mixture may be heated to drive the reaction to completion.[8] Purification is typically achieved through distillation.[8][9] A literature source suggests a yield of 90% can be achieved for the synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne using phosphorus tribromide in diethyl ether at 25 °C for 18.5 hours.[3]
Illustrative Quantitative Data (Hypothetical based on general procedures):
| Reagent/Product | Molar Mass ( g/mol ) | Molar Ratio |
| Trimethylsilylpropargyl alcohol | 128.24 | 3 |
| Phosphorus Tribromide | 270.69 | 1 |
| 3-Bromo-1-(trimethylsilyl)-1-propyne | 191.14 | 3 |
Experimental Workflow Visualization
The following diagram illustrates the key steps involved in the synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne using the triphenylphosphine and bromine method.
Caption: Workflow for the synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne.
Conclusion
This guide has provided detailed methodologies for the synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne from trimethylsilylpropargyl alcohol. The triphenylphosphine and bromine method is well-documented with a reported yield of 70%.[1][5] The phosphorus tribromide method offers a high-yielding alternative. The choice of method may depend on factors such as reagent availability, scale, and desired purity. The provided data and workflow diagrams are intended to equip researchers with the necessary information for the successful synthesis of this important chemical intermediate.
References
- 1. 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE | 38002-45-8 [chemicalbook.com]
- 2. 3-ブロモ-1-(トリメチルシリル)-1-プロピン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. 3-Bromo-1-(trimethylsilyl)-1-propyne 98 38002-45-8 [sigmaaldrich.com]
- 5. 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Bromo-1-(trimethylsilyl)-1-propyne | C6H11BrSi | CID 642589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. SU767081A1 - Method of preparing propargyl bromide - Google Patents [patents.google.com]
- 10. US9169178B2 - Manufacturing of stabilized propargyl bromide - Google Patents [patents.google.com]
- 11. US6794551B2 - Process for producing propargyl bromide - Google Patents [patents.google.com]


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